molecular formula C19H23NO2 B4623152 2-(3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide

2-(3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide

Cat. No. B4623152
M. Wt: 297.4 g/mol
InChI Key: MGBSIWLJAHVNTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide, also known as GW501516, is a synthetic drug that was initially developed for the treatment of metabolic and cardiovascular diseases. It belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists and has gained popularity in the scientific community due to its potential applications in various fields such as sports science, cancer research, and neurodegenerative diseases.

Scientific Research Applications

Cardiovascular Research

2-(3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide (DDPH) has been explored for its cardiovascular effects. Specifically, DDPH exhibited inhibitory effects on L-type calcium current (ICa) and sodium current (INa) in ventricular myocytes of guinea pigs, indicating potential applications in cardiovascular disease management. DDPH's inhibitory effect on ICa was weaker compared to verapamil, and on INa was weaker than mexiletine, suggesting a distinct pharmacological profile suitable for specific therapeutic niches (Hu & Qian, 2001).

Herbicidal Activity

Research into the herbicidal activity of compounds structurally related to DDPH has been conducted, showcasing the versatility of this chemical structure in different scientific domains. For instance, N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide demonstrated effective herbicidal activity, illustrating the potential of DDPH-related compounds in agricultural sciences (Liu et al., 2008).

Neurological and Psychological Effects

The structural analogs of DDPH have been investigated for their potential antidepressant properties. For example, substituted 3-amino-1,1-diaryl-2-propanols, structurally similar to DDPH, have been evaluated as potential antidepressant agents, highlighting the broader applicability of this chemical framework in the development of new therapeutic agents for mental health conditions (Clark et al., 1979).

Anti-Hypertensive Properties

DDPH has been highlighted for its anti-hypertensive properties through the study of its crystal structure and pharmacological effects. This research underlines the potential of DDPH as a new drug for hypertension management, opening avenues for further exploration in cardiovascular pharmacology (Shi & Lin, 1997).

properties

IUPAC Name

2-(3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-13-10-14(2)12-18(11-13)22-16(4)19(21)20-15(3)17-8-6-5-7-9-17/h5-12,15-16H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBSIWLJAHVNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C(=O)NC(C)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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